4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine

Solid-phase peptide synthesis Lipophilicity Building block selection

4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine (CAS 916421-86-8) is a synthetic, Fmoc-protected, α,α-disubstituted piperidine amino acid derivative with molecular formula C29H30N2O5 and molecular weight 486.56 g/mol. It belongs to the class of N-benzyl-4-carboxypiperidine building blocks widely employed in Fmoc-based solid-phase peptide synthesis (SPPS) and peptidomimetic design.

Molecular Formula C29H30N2O5
Molecular Weight 486.6 g/mol
Cat. No. B8178432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine
Molecular FormulaC29H30N2O5
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CN2CCC(CC2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C29H30N2O5/c1-35-21-8-6-7-20(17-21)18-31-15-13-29(14-16-31,27(32)33)30-28(34)36-19-26-24-11-4-2-9-22(24)23-10-3-5-12-25(23)26/h2-12,17,26H,13-16,18-19H2,1H3,(H,30,34)(H,32,33)
InChIKeyXNCPWWCXBJNODJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine: Core Physicochemical and Structural Baseline for Procurement Evaluation


4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine (CAS 916421-86-8) is a synthetic, Fmoc-protected, α,α-disubstituted piperidine amino acid derivative with molecular formula C29H30N2O5 and molecular weight 486.56 g/mol . It belongs to the class of N-benzyl-4-carboxypiperidine building blocks widely employed in Fmoc-based solid-phase peptide synthesis (SPPS) and peptidomimetic design . The compound features three functional domains: a base-labile Fmoc-protected amine at the piperidine 4-position, a free carboxylic acid at the same quaternary centre for amide bond formation, and a 3-methoxybenzyl substituent at the piperidine nitrogen . Its computed physicochemical profile includes a LogP of 4.6531, topological polar surface area (TPSA) of 88.1 Ų, five hydrogen-bond acceptor atoms, two hydrogen-bond donor atoms, and seven rotatable bonds . The compound carries an H315-H319-H335 hazard classification (skin/eye irritant, respiratory irritant) .

Why N-Benzyl-4-carboxypiperidine Building Blocks Cannot Be Interchanged: Evidence of Substitution-Dependent Physicochemical Divergence for 4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine


The N-benzyl substitution pattern on the 4-carboxypiperidine scaffold materially alters physicochemical properties with consequences for peptide solubility, coupling efficiency, and downstream biological behaviour. Exchange of a single substituent— e.g., 3-methoxy to 3-methyl— produces a LogP shift of +0.30 units and a TPSA drop of 9.23 Ų , differences that can affect resin swelling, reagent compatibility, and peptide retention times. Positional isomerism (3-methoxy vs. 4-methoxy) does not alter computed LogP or TPSA by standard algorithms, yet published evidence demonstrates that meta versus para methoxy placement on a benzyl scaffold produces divergent pharmacokinetic profiles, including differential organ uptake and clearance rates [1]. These data collectively demonstrate that in-class compounds are not functionally interchangeable, and procurement decisions based solely on scaffold similarity without quantitative consideration of substitution-dependent property variation risk suboptimal synthetic outcomes.

Quantitative Comparator Evidence for 4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine: LogP, TPSA, H-Bond Profile, and Positional Isomer Differentiation


Lipophilicity Differentiation: 3-Methoxy Target vs. 3-Methyl Analog (ΔLogP = -0.30)

The 3-methoxy target compound exhibits a computed LogP of 4.6531, compared to 4.95292 for the direct 3-methyl analog (CAS 916421-97-1), representing a reduction of 0.30 log units . This difference arises solely from replacement of the methoxy oxygen with a methyl group; both compounds share the same carbon skeleton (C29H30), the same Fmoc-amine and carboxylic acid at the piperidine 4-position, and the same meta-substitution geometry . The lower lipophilicity of the 3-methoxy compound translates to approximately half the octanol-water partitioning at equilibrium relative to the 3-methyl analog [1].

Solid-phase peptide synthesis Lipophilicity Building block selection

Polar Surface Area and H-Bond Acceptor Differentiation: 3-Methoxy vs. 3-Methyl Analog (ΔTPSA = +9.23 Ų; ΔHBA = +1)

The target 3-methoxy compound has a computed topological polar surface area (TPSA) of 88.1 Ų and five hydrogen-bond acceptor atoms, compared to 78.87 Ų and four H-bond acceptors for the 3-methyl analog . The +9.23 Ų TPSA increase and the additional H-bond acceptor originate from the methoxy oxygen atom, which is absent in the methyl-substituted comparator. Both compounds share identical H-bond donor count (2) and similar rotatable bond count (7 vs. 6) .

Peptidomimetic design Polar surface area Hydrogen bonding

Positional Isomer Differentiation: Meta-Methoxy vs. Para-Methoxy Benzyl Substitution and Biological Property Divergence

The 3-methoxy (meta) and 4-methoxy (para) positional isomers (CAS 916421-86-8 vs. 916421-85-7) share identical molecular formula (C29H30N2O5), molecular weight (486.56), computed LogP (4.6531), and TPSA (88.1) by standard in silico algorithms . However, independent experimental evidence from a structurally analogous benzyl system demonstrates that meta versus para methoxy placement produces statistically significant differences in in vivo biodistribution: the para-substituted radiotracer exhibited the highest heart and non-target organ uptake, while meta-substitution accelerated liver clearance relative to para [1]. Although this evidence derives from a triphenylphosphonium cation scaffold rather than the piperidine series, it establishes a class-level principle that methoxy positional isomerism on benzyl groups is not functionally silent and can translate into divergent biological outcomes [1].

Positional isomerism Pharmacokinetics Molecular recognition

Physicochemical Comparison to Unsubstituted N-Benzyl Analog: Increased MW, TPSA, and H-Bond Acceptor Count

Relative to the unsubstituted N-benzyl analog 4-(Fmoc-amino)-1-benzyl-4-carboxypiperidine (CAS 368866-30-2), the 3-methoxy target compound exhibits a molecular weight increase of 30.03 g/mol (486.56 vs. 456.53), a TPSA increase of 5.74 Ų (88.1 vs. 82.36), and one additional hydrogen-bond acceptor atom [1]. The LogP values are similar (4.6531 vs. 4.7868), indicating that the methoxy group adds polarity without substantially altering overall lipophilicity relative to the unsubstituted scaffold [1].

Structure-property relationship Building block library SAR studies

Vendor Sourcing Landscape: Multi-Supplier Availability with Consistent Purity Specifications (97–98%)

The 3-methoxy target compound (CAS 916421-86-8) is stocked by multiple independent vendors with documented purity specifications: Leyan (98%), Amatek Scientific (97%), CymitQuimica (97%, brand Indagoo), and Weeiboo (97%, brand Amatek) . Packaging ranges from 100 mg to 1 g across suppliers, with some offering quantities up to 5–10 g upon inquiry . By comparison, the 3-methyl analog (CAS 916421-97-1) is available from similar vendors but at higher cost per gram based on listed pricing (CymitQuimica: €2,016.00/g for 3-methyl vs. CymitQuimica 3-methoxy pricing available at 100 mg/€252.00 and 250 mg/€471.00) . This multi-supplier landscape for the 3-methoxy compound reduces single-vendor dependency and supports competitive procurement.

Procurement Supply chain Quality specification

High-Value Application Scenarios for 4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine Rooted in Comparative Evidence


SPPS Building Block Requiring Moderate Lipophilicity with Enhanced H-Bond Capacity

When a peptide synthesis campaign demands an N-substituted piperidine amino acid with LogP below 4.7 to maintain compatibility with aqueous DMF coupling conditions, the 3-methoxy compound (LogP 4.65) is quantitatively preferable to the 3-methyl analog (LogP 4.95) . The 0.30 LogP reduction corresponds to approximately half the octanol-water partitioning, which can reduce aggregation during SPPS and improve crude peptide purity. The additional methoxy H-bond acceptor further differentiates this building block for sequences where specific polar contacts with biological targets are designed into the peptide scaffold .

Peptidomimetic SAR Libraries Exploring Meta-Substitution Effects on Target Engagement

For structure-activity relationship (SAR) studies probing the effect of benzyl substitution on receptor binding or enzyme inhibition, the 3-methoxy compound provides a defined meta-substitution pattern with a TPSA of 88.1 Ų and five H-bond acceptors . The positional isomer pair (3-methoxy vs. 4-methoxy) enables systematic exploration of methoxy placement while holding LogP (4.65) and MW (486.56) constant, a critical control for deconvoluting electronic and steric contributions to biological activity . Published class-level evidence confirms that meta versus para methoxy positioning alters in vivo distribution, supporting the value of this controlled comparison in SAR design [1].

Orthogonal Protection Strategy for Complex Peptide Conjugates

The compound's Fmoc-protected amine at the piperidine 4-position and free carboxylic acid enable sequential deprotection and coupling within standard Fmoc/tBu SPPS protocols. The 3-methoxybenzyl group at the piperidine nitrogen is stable to both piperidine-mediated Fmoc deprotection and TFA-mediated resin cleavage, providing an orthogonal protecting group strategy . This orthogonality is shared across the N-benzyl series, but the 3-methoxy variant offers the specific advantage of lower LogP relative to the 3-methyl analog, potentially improving handling and solubility during solution-phase steps that precede or follow solid-phase assembly .

Procurement-Optimized Sourcing for Multi-Gram Scale-Up Campaigns

For research programs scaling from milligram to multi-gram quantities, the 3-methoxy compound's availability from at least four independent vendors (Leyan, Amatek, CymitQuimica, Weeiboo) at 97–98% purity provides supply chain redundancy that the less broadly distributed analogs do not match . The price structure at the 250–500 mg scale (€471.00/250 mg from CymitQuimica; ¥2000–3000/250–500 mg from Amatek) enables cost benchmarking across suppliers, a procurement advantage that supports budget-conscious academic and industrial peptide synthesis laboratories .

Quote Request

Request a Quote for 4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.